Cas no 921860-28-8 (7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole 化学的及び物理的性質
名前と識別子
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- 7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole
- 7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- F2239-0176
- AKOS004971340
- 7-(4-ethoxyphenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
- 921860-28-8
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- インチ: 1S/C20H22N4OS/c1-3-25-18-9-7-17(8-10-18)23-11-12-24-19(23)21-22-20(24)26-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
- InChIKey: AJQVXDHETWNYMW-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C)C=1)C1=NN=C2N1CCN2C1C=CC(=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 366.15143251g/mol
- どういたいしつりょう: 366.15143251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2239-0176-2mg |
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |
921860-28-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2239-0176-1mg |
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |
921860-28-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2239-0176-2μmol |
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |
921860-28-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazoleに関する追加情報
7-(4-Ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
The compound with CAS No. 921860-28-8, known as 7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound belongs to the class of imidazo[1,2-a]pyridines derivatives and exhibits unique chemical properties due to its heterocyclic framework and substituent groups.
The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine core with two distinct substituents: a 4-ethoxyphenyl group at the 7-position and a {(3-methylphenyl)methylsulfanyl} group at the 3-position. These substituents contribute to the compound's stability and reactivity. The 4-ethoxyphenyl group introduces electron-donating effects through the ethoxy moiety, which can influence the electronic properties of the molecule. On the other hand, the {(3-methylphenyl)methylsulfanyl} group introduces sulfur-based interactions and adds bulk to the molecule.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a potential lead molecule for drug discovery due to its ability to interact with various biological targets. For instance, investigations into its antimicrobial activity have shown promising results against a range of bacterial and fungal strains. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.
The synthesis of 7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the imidazo[1,2-a]pyridine core through cyclization reactions and subsequent substitution reactions to introduce the desired substituents. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions.
In terms of applications beyond medicine, this compound has shown potential in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its ability to act as a semiconductor material in thin-film transistor applications.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic degradation systems, this compound undergoes hydrolysis to form less complex byproducts. These findings are essential for ensuring sustainable practices in its production and disposal.
In conclusion,7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,a]triazole represents a significant advancement in organic chemistry due to its versatile structure and diverse applications. Ongoing research continues to uncover new insights into its properties and potential uses across multiple disciplines.
921860-28-8 (7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole) 関連製品
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